molecular formula C26H24N2O5S B11238224 N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide

N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B11238224
M. Wt: 476.5 g/mol
InChI Key: CJUXGLPGVLUCOP-UHFFFAOYSA-N
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Description

N-[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a unique combination of benzodioxepin, thiophene, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxepin and indole intermediates, followed by their coupling through a series of reactions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, N-[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential interactions with biological molecules. Its structure suggests it could bind to specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicine, N-[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it useful in treating certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique combination of functional groups might impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of N-[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE: shares similarities with other compounds that contain benzodioxepin, thiophene, or indole moieties. Examples include:

Uniqueness

What sets N-[(8-METHOXY-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE apart is its unique combination of these three moieties in a single molecule. This structural complexity allows for a diverse range of interactions and applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide

InChI

InChI=1S/C26H24N2O5S/c1-31-21-13-23-22(32-9-5-10-33-23)12-17(21)14-27-25(29)16-28-15-19(18-6-2-3-7-20(18)28)26(30)24-8-4-11-34-24/h2-4,6-8,11-13,15H,5,9-10,14,16H2,1H3,(H,27,29)

InChI Key

CJUXGLPGVLUCOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CS5)OCCCO2

Origin of Product

United States

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